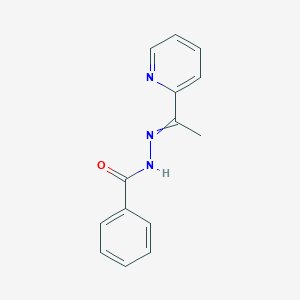
N-(1-pyridin-2-ylethylideneamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1-pyridin-2-ylethylideneamino)benzamide, also known as PYR-41, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate cellular processes. PYR-41 is a small molecule that can selectively inhibit the ubiquitin-activating enzyme E1, which is involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
科学的研究の応用
N-(1-pyridin-2-ylethylideneamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress and inflammation. Inflammatory disease research has also shown that N-(1-pyridin-2-ylethylideneamino)benzamide can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
作用機序
N-(1-pyridin-2-ylethylideneamino)benzamide selectively inhibits the ubiquitin-activating enzyme E1, which is involved in the first step of the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins and plays a crucial role in regulating cellular processes. By inhibiting E1, N-(1-pyridin-2-ylethylideneamino)benzamide disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
生化学的および生理学的効果
N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. In addition, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(1-pyridin-2-ylethylideneamino)benzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB, which is involved in the immune response.
実験室実験の利点と制限
N-(1-pyridin-2-ylethylideneamino)benzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for E1. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1-pyridin-2-ylethylideneamino)benzamide. One area of interest is the development of more potent and selective inhibitors of E1. Another area of interest is the investigation of the role of N-(1-pyridin-2-ylethylideneamino)benzamide in regulating other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential therapeutic applications of N-(1-pyridin-2-ylethylideneamino)benzamide in various diseases.
特性
CAS番号 |
1219-42-7 |
|---|---|
製品名 |
N-(1-pyridin-2-ylethylideneamino)benzamide |
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
N-(1-pyridin-2-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-9-5-6-10-15-13)16-17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChIキー |
CNLUCMLHJNZXRT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


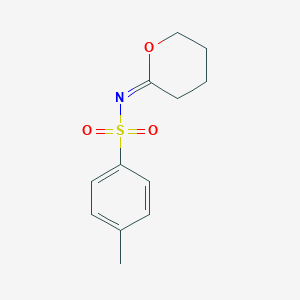
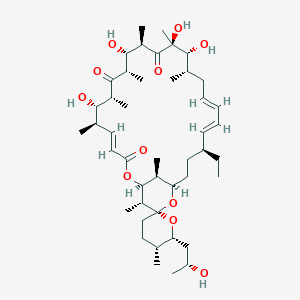
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
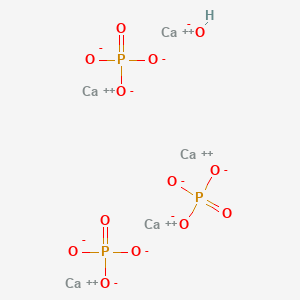
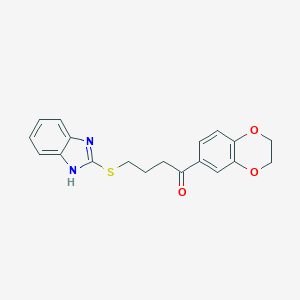

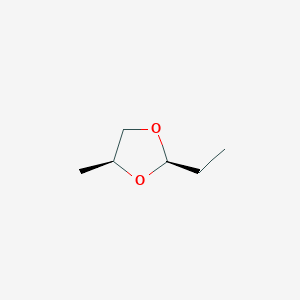
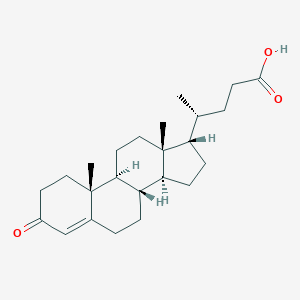
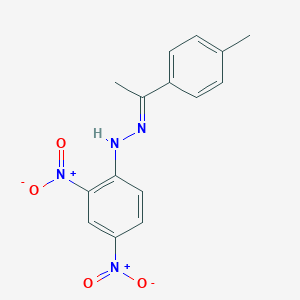

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)